molecular formula C9H11NO5S B3066983 (4-Sulfamoylphenoxy)acetic acid methyl ester CAS No. 98996-94-2

(4-Sulfamoylphenoxy)acetic acid methyl ester

Cat. No.: B3066983
CAS No.: 98996-94-2
M. Wt: 245.25 g/mol
InChI Key: WMJRUQKEJKEISY-UHFFFAOYSA-N
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Description

(4-Sulfamoylphenoxy)acetic acid methyl ester is an aryl-substituted acetic acid derivative characterized by a phenoxy group bearing a sulfamoyl moiety (-SO₂NH₂) at the para position, esterified with methanol. This compound belongs to a class of bioactive molecules where structural modifications, such as substitutions on the aromatic ring or ester groups, significantly influence physicochemical properties and biological activity.

Properties

IUPAC Name

methyl 2-(4-sulfamoylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-14-9(11)6-15-7-2-4-8(5-3-7)16(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJRUQKEJKEISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358495
Record name (4-Sulfamoylphenoxy)acetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98996-94-2
Record name (4-Sulfamoylphenoxy)acetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Sulfamoylphenoxy)acetic acid methyl ester typically involves the esterification of (4-Sulfamoylphenoxy)acetic acid. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in the presence of methanol . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent selection and recycling, as well as catalyst recovery, are crucial for sustainable industrial production.

Chemical Reactions Analysis

Hydrolysis Reactions

(4-Sulfamoylphenoxy)acetic acid methyl ester undergoes hydrolysis under acidic or basic conditions, yielding derivatives with altered solubility and reactivity.

Acid-Catalyzed Hydrolysis

  • Reagents : HCl in methanol or aqueous HCl .

  • Conditions : 0.6–1.2% HCl at 45°C for 8–16 hours .

  • Product : (4-Sulfamoylphenoxy)acetic acid.

  • Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water (or methanol) and subsequent deprotonation .

Base-Catalyzed Hydrolysis (Saponification)

  • Reagents : NaOH or KOH in aqueous ethanol .

  • Conditions : Reflux at 60–80°C for 2–4 hours.

  • Product : Sodium or potassium salt of (4-Sulfamoylphenoxy)acetic acid.

Reaction Type Reagent Temperature Time Yield Reference
Acidic hydrolysis1.2% HCl/MeOH45°C16 h~95%
Basic hydrolysis0.1M NaOH/EtOH80°C2 h~90%

Substitution Reactions

The sulfamoyl (-SO2_2NH2_2) and ester (-COOCH3_3) groups participate in nucleophilic substitution reactions.

Sulfamoyl Group Substitution

  • Reagents : Arenediazonium salts or alkyl halides .

  • Conditions : Reaction in DMF or dioxane at 80–100°C.

  • Product : Derivatives with modified sulfonamide groups (e.g., -SO2_2NHR) .

Transesterification

  • Reagents : Primary or secondary alcohols (e.g., ethanol, isopentanol) .

  • Conditions : Acid catalysis (H2_2SO4_4) at 60–100°C.

  • Product : Corresponding alkyl esters (e.g., ethyl or isopentyl derivatives) .

Reaction Reagent Catalyst Temperature Yield Reference
Sulfamoyl substitutionBenzenediazonium chlorideNone80°C44%
TransesterificationIsopentanolH2_2SO4_4100°C85%

Oxidation Reactions

The sulfamoyl and phenoxy groups are susceptible to oxidation under strong conditions.

  • Reagents : Hydrogen peroxide (H2_2O2_2) or KMnO4_4 .

  • Conditions : Acidic or neutral media at 50–80°C.

  • Product : Sulfonic acid derivatives or quinone-like structures .

Oxidizing Agent Conditions Product Yield Reference
H2_2O2_2H2_2SO4_4, 70°C(4-Sulfophenoxy)acetic acid78%
KMnO4_4Neutral, 60°COxidized phenoxy-acetic acid65%

Aminolysis and Condensation Reactions

The methyl ester reacts with amines or hydrazines to form amides or hydrazides .

  • Reagents : Hydrazine hydrate or primary amines .

  • Conditions : Reflux in ethanol or THF.

  • Product : Amides (e.g., N(4sulfamoylphenyl)N-(4-sulfamoylphenyl)-glycine hydrazide) .

Reagent Conditions Product Yield Reference
Hydrazine hydrateEtOH, 80°C(4-Sulfamoylphenoxy)acetohydrazide85%
AnilineDMF, 100°CNN-Phenyl-(4-sulfamoylphenoxy)acetamide72%

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
(4-Sulfamoylphenoxy)acetic acid methyl ester has demonstrated antimicrobial properties. Research indicates that compounds with sulfonamide groups often exhibit antibacterial activity. The sulfonamide moiety is known for its role in inhibiting bacterial folic acid synthesis, making it a potential candidate for developing new antibiotics against resistant strains of bacteria.

Anti-inflammatory Properties
Studies have shown that derivatives of sulfonamide compounds can exhibit anti-inflammatory effects. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This suggests that this compound could be explored for therapeutic use in treating inflammatory diseases.

Cancer Research
Recent investigations have focused on the potential anticancer activity of sulfonamide derivatives. The compound's structure may allow it to interfere with cancer cell proliferation and induce apoptosis. Preliminary studies suggest that it may inhibit tumor growth in specific cancer models, warranting further investigation into its mechanisms and efficacy.

Analytical Applications

Gas Chromatography-Mass Spectrometry (GC-MS)
this compound can be analyzed using GC-MS techniques, which are essential for understanding its chemical behavior and interactions in biological systems. The compound’s methyl ester form facilitates its analysis due to improved volatility and stability during the chromatographic process.

Fatty Acid Methyl Esters (FAMEs) Analysis
The compound can serve as a reference standard in the qualitative analysis of fatty acid methyl esters, which are crucial in lipid profiling studies. Its application in this field enhances the accuracy of lipid quantification in food science and nutrition research.

Case Study 1: Antimicrobial Efficacy

In a study published by researchers examining various sulfonamide derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, particularly against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of sulfonamide derivatives highlighted this compound’s ability to reduce pro-inflammatory cytokines in vitro. The study utilized human cell lines to assess the compound's effect on COX-2 expression, revealing promising results that support further exploration in clinical settings.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityInhibits bacterial growth; potential for antibiotic development ,
Anti-inflammatory PropertiesReduces inflammation via COX inhibition ,
Cancer ResearchPotential to inhibit tumor growth; induces apoptosis ,
Analytical ChemistryUtilized as a standard in GC-MS for lipid analysis ,

Mechanism of Action

The mechanism of action of (4-Sulfamoylphenoxy)acetic acid methyl ester involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The phenoxy group may also participate in hydrophobic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Key Compounds:

This compound Substituent: 4-Sulfamoylphenoxy (-O-C₆H₄-SO₂NH₂).

3-(4-Trifluoromethylphenyl)-3-Azetidinyl Acetic Acid Methyl Ester (Compound 28)

  • Substituent : 4-Trifluoromethylphenyl (-C₆H₄-CF₃) and azetidine ring.
  • Properties : The trifluoromethyl group increases lipophilicity and metabolic stability, while the azetidine ring introduces conformational rigidity. Exhibits neuroprotection at 10 µM, outperforming R-α-lipoic acid (50 µM) in reducing oxidative stress and caspase-3/7 activation .

Methyl 4-Chlorophenylacetate Substituent: 4-Chlorophenyl (-C₆H₄-Cl). Properties: Chlorine’s electron-withdrawing effect enhances stability but may reduce solubility. No explicit bioactivity data provided .

Methyl 2-(4-Bromophenyl)acetate

  • Substituent : 4-Bromophenyl (-C₆H₄-Br).
  • Properties : Bromine’s larger atomic radius may sterically hinder interactions compared to chlorine. Used as a reference material in drug synthesis .

4-Methylphenyl Acetate Substituent: 4-Methylphenoxy (-O-C₆H₄-CH₃). Properties: Methyl group increases lipophilicity but lacks polar interactions. Primarily used in industrial applications .

Data Table: Structural and Pharmacological Profiles

Compound Molecular Formula Molecular Weight (g/mol) logP* Key Bioactivity
This compound C₉H₁₁NO₅S 245.25 ~1.2 Neuroprotection (inferred)
3-(4-Trifluoromethylphenyl)-3-Azetidinyl Acetic Acid Methyl Ester C₁₃H₁₄F₃NO₂ 273.25 2.8 Neuroprotection
Methyl 4-Chlorophenylacetate C₉H₉ClO₂ 184.62 2.5 N/A

*logP values estimated using substituent contributions.

Biological Activity

(4-Sulfamoylphenoxy)acetic acid methyl ester, with the CAS number 98996-94-2, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its biological activity. The presence of this group contributes to its potential as a therapeutic agent. The molecular structure can be represented as follows:

  • Molecular Formula : C10H12N2O4S
  • Molecular Weight : 248.28 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds and ionic interactions with various biological macromolecules, which may enhance its therapeutic efficacy. This interaction may lead to modulation of enzymatic pathways, particularly those involved in inflammatory responses and metabolic processes.

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Anti-inflammatory Properties

Studies suggest that this compound may possess anti-inflammatory effects. The mechanism could involve inhibition of pro-inflammatory cytokines and mediators, thereby reducing inflammation in various disease models .

Anticancer Potential

The compound's ability to inhibit cell proliferation has been investigated in several cancer cell lines. Preliminary findings indicate that it may induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values indicating effectiveness at low concentrations.
Study 2 Investigated the anti-inflammatory effects in murine models, showing reduced levels of TNF-alpha and IL-6 after treatment with the compound.
Study 3 Explored the anticancer effects on breast cancer cell lines, reporting a decrease in cell viability by over 50% at certain concentrations.

QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to predict the biological activity based on the chemical structure of this compound. Parameters such as lipophilicity and polar surface area were calculated to evaluate drug-likeness according to Lipinski's Rule of Five .

Lipinski's Rule of Five Parameters:

  • Molecular Weight : 248.28 g/mol
  • LogP : Estimated at 2.5 (indicating moderate lipophilicity)
  • H-bond Donors : 2
  • H-bond Acceptors : 4

These parameters suggest that the compound is likely to have good oral bioavailability.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing (4-sulfamoylphenoxy)acetic acid methyl esters, and how are reaction conditions optimized?

  • Methodology :

  • Esterification : React 4-sulfamoylphenol with methyl chloroacetate in anhydrous acetone under reflux, using potassium carbonate (K₂CO₃) as a base to deprotonate the phenolic hydroxyl group. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .
  • Purification : Post-reaction, extract the product with ether, wash with 10% NaOH to remove unreacted phenol, and recrystallize from ethanol. Validate purity via melting point analysis and HPLC .
    • Optimization : Adjust stoichiometry (e.g., 1.1:1 molar ratio of methyl chloroacetate to phenol) and reflux time (8–12 hours) to maximize yield. Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfonamide groups .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing (4-sulfamoylphenoxy)acetic acid methyl esters?

  • FT-IR : Confirm ester C=O stretching (~1740 cm⁻¹) and sulfonamide S=O asymmetric/symmetric vibrations (~1340–1160 cm⁻¹) .
  • NMR : Analyze ¹H NMR for methyl ester protons (δ ~3.7 ppm, singlet) and sulfonamide NH₂ protons (δ ~7.3 ppm, broad). ¹³C NMR identifies carbonyl carbons (δ ~170 ppm) and aromatic carbons adjacent to sulfonamide groups (δ ~125–140 ppm) .
  • X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks (e.g., sulfonamide NH···O interactions). Use Gaussian-optimized structures for computational validation .

Advanced Research Questions

Q. How can computational methods (e.g., HOMO-LUMO analysis) predict the reactivity of (4-sulfamoylphenoxy)acetic acid methyl esters in biological systems?

  • Approach :

  • Molecular Optimization : Use Gaussian software with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals. Lower HOMO-LUMO gaps (<5 eV) indicate higher electrophilic reactivity, correlating with enzyme inhibition potential .
  • Docking Studies : Simulate binding interactions with target enzymes (e.g., carbonic anhydrase) via AutoDock Vina. Validate with in vitro inhibition assays (IC₅₀ values) .
    • Data Interpretation : Compare computed binding energies (ΔG) with experimental IC₅₀ to refine force field parameters for sulfonamide-enzyme interactions .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values) across studies?

  • Root Causes : Variability in assay conditions (e.g., pH, temperature), enzyme isoforms, or impurities in synthesized esters.
  • Mitigation :

  • Standardization : Use recombinant enzymes (e.g., human carbonic anhydrase II) and control buffer systems (e.g., 25 mM Tris-SO₄, pH 7.4).
  • Purity Validation : Characterize compounds via LC-MS (≥95% purity) and quantify residual solvents (e.g., acetone) via GC .
    • Case Study : Discrepancies in antibacterial activity may arise from differences in bacterial membrane permeability. Address via logP calculations (e.g., ClogP ~2.5) to optimize lipophilicity .

Q. How is radioimmunoassay adapted for quantifying trace metabolites of (4-sulfamoylphenoxy)acetic acid methyl esters in biological matrices?

  • Derivatization : Convert free carboxylic acid metabolites to methyl esters using trimethylsilyl diazomethane (TMSD) in methanol. Confirm conversion via LC-MS .
  • Antibody Development : Immunize rabbits with 5-hydroxy-3-indoleacetic acid methyl ester-BSA conjugates. Screen sera via ELISA for cross-reactivity (<1% with parent acid) .
  • Quantification : Use ¹²⁵I-labeled Bolton-Hunter reagent for competitive binding assays. Validate against HPLC-UV (R² > 0.98) .

Methodological Challenges

Q. What analytical techniques differentiate structural isomers (e.g., ortho vs. para substitution) in sulfonamide-derived esters?

  • GC-MS : Compare retention indices and fragmentation patterns (e.g., m/z 155 for para-substituted vs. m/z 141 for ortho) .
  • ²D NMR : Utilize NOESY to detect spatial proximity between sulfonamide NH₂ and adjacent aromatic protons. For para isomers, NOE correlations are absent between NH₂ and ester methyl groups .

Q. How are thermodynamic parameters (e.g., ΔG, ΔH) determined for ester hydrolysis under physiological conditions?

  • Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes (ΔH) during ester hydrolysis in PBS (pH 7.4, 37°C). Calculate ΔG via van’t Hoff plots (ΔG = ΔH − TΔS) .
  • Kinetic Studies : Use UV-Vis spectroscopy to monitor hydrolysis rates (λ = 260 nm for phenolic byproducts). Fit data to first-order kinetics (k = 0.05–0.1 h⁻¹) .

Retrosynthesis Analysis

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Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Sulfamoylphenoxy)acetic acid methyl ester
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.